Dimethyl 4,4'-dithiobis(3-nitrobenzoate)

Descripción

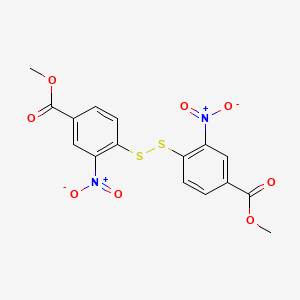

Dimethyl 4,4'-dithiobis(3-nitrobenzoate) is a disulfide-containing aromatic compound characterized by two nitro groups at the 3-position of benzoate rings and methyl ester functionalities.

Propiedades

IUPAC Name |

methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYXQLZKGJWXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188841 | |

| Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35350-37-9 | |

| Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y22X4RGQ55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) can be synthesized through the esterification of 4,4’-dithiobis(3-nitrobenzoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Dimethyl 4,4’-dithiobis(3-nitrobenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 4,4’-dithiobis(3-nitrobenzoate) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Corresponding substituted esters or amides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Biochemical Assays

- Thiol Quantification : DTNB is primarily used for the quantification of thiol groups in biological samples. It reacts with free thiols to form a colored product, which can be measured spectrophotometrically. This application is crucial for studying protein structure and function, as thiols play a significant role in enzyme activity and protein folding.

- Case Study : A study demonstrated the use of DTNB for quantifying cysteine residues in proteins under varying solvent conditions, showcasing its versatility in different biochemical environments .

-

Enzyme Activity Studies

- Mechanistic Investigations : DTNB serves as a probe to investigate enzyme mechanisms involving thiol groups. By measuring the rate of reaction between DTNB and thiols during enzyme catalysis, researchers can gain insights into the catalytic mechanisms of various enzymes.

- Application Example : In research focusing on enzyme kinetics, DTNB was employed to monitor changes in enzyme activity upon modification of thiol groups, revealing critical information about active site interactions .

-

Drug Development

- Target Identification : The ability of DTNB to interact with thiols allows it to be used in drug development for identifying potential drug targets that involve redox-active sites.

- Research Insights : In studies exploring new therapeutic agents, DTNB has been utilized to assess the reactivity of candidate compounds with biological thiols, aiding in the selection of promising drug candidates.

-

Nanomaterials and Surface Chemistry

- Modification of Surfaces : DTNB is employed in the functionalization of surfaces for biosensor applications. By attaching DTNB to sensor platforms, researchers can enhance sensitivity towards biomolecules containing thiol groups.

- Case Study : A study demonstrated the successful attachment of DTNB to gold nanoparticles, resulting in improved detection limits for biosensors targeting specific proteins .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Assays | Quantification of thiol groups using spectrophotometry | Effective for measuring cysteine content |

| Enzyme Activity Studies | Investigating enzyme mechanisms involving thiol interactions | Provides insights into catalytic mechanisms |

| Drug Development | Identifying redox-active drug targets | Aids in selecting promising therapeutic agents |

| Nanomaterials | Functionalization of surfaces for biosensors | Enhances sensitivity and detection limits |

Table 2: Reaction Conditions

| Solvent | λmax (nm) | Reaction Time (min) | Extinction Coefficient (M⁻¹ cm⁻¹) |

|---|---|---|---|

| DMSO | 350 | 100 | 37,800 |

| Acetone | 352 | 30 | 33,600 |

| Ethanol | 341 | >700 | Variable |

| Water | 324 | 30 | 20,000 |

Mecanismo De Acción

The mechanism of action of Dimethyl 4,4’-dithiobis(3-nitrobenzoate) involves the cleavage of the disulfide bond under reducing conditions, leading to the formation of two molecules of 3-nitrobenzoic acid. This reaction is facilitated by reducing agents such as thiols or dithiothreitol. The nitro groups can also undergo reduction to form amines, which can participate in further chemical reactions.

Comparación Con Compuestos Similares

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

- Structure : DTNB has carboxylic acid groups at the 2-position of nitrobenzoate rings, compared to methyl esters in dimethyl 4,4'-dithiobis(3-nitrobenzoate).

- Reactivity : DTNB is widely used as Ellman’s reagent for quantifying free thiol groups (-SH) in proteins, as its disulfide bond reacts with thiols to release 2-nitro-5-thiobenzoate (TNB⁻), a yellow chromophore . The methyl ester derivative may exhibit reduced aqueous solubility, limiting its utility in aqueous assays.

- Applications: DTNB is employed in surface-enhanced Raman scattering (SERS) tags due to its distinct Raman signature . The nitro group position (2 vs. 3) and ester vs. acid functionalities influence electronic properties and interaction with metal nanoparticles.

4,4′-Dithiodipyridine

- Structure : This compound contains pyridine rings linked by a disulfide bond, lacking nitro or ester groups.

- Reactivity : It is a thiol-disulfide exchange reagent, often used to quantify thiols or modify protein cysteine residues. Its mechanism differs from dimethyl 4,4'-dithiobis(3-nitrobenzoate), as pyridine’s basicity facilitates proton transfer during disulfide cleavage .

- Applications : Commonly used in protein chemistry for reversible cross-linking, whereas the nitrobenzoate derivatives may prioritize spectroscopic or redox applications.

Dimethyl 3,3′-Dithiobispropionimidate (DTBP)

Biochemical Cross-Linking

However, high concentrations are often required due to inefficiency in forming stable cross-links .

Spectroscopic Utility

The nitro group’s position (3 vs. 2) alters the compound’s electronic spectrum. DTNB’s 2-nitro configuration enhances its absorbance at 412 nm post-thiol reaction, a critical feature for colorimetric assays. The 3-nitro isomer may exhibit shifted absorbance maxima, necessitating tailored analytical protocols .

Commercial and Developmental Status

However, structurally related disulfide compounds, such as (2S,2'S)-4,4'-dithiobis(2-aminobutanoic acid), are under development for specialized applications .

Actividad Biológica

Dimethyl 4,4'-dithiobis(3-nitrobenzoate) (DTNB) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in biochemistry and pharmacology.

Chemical Structure and Properties

Dimethyl 4,4'-dithiobis(3-nitrobenzoate) is characterized by its dithiobis structure, which contributes to its reactivity and biological interactions. The molecular formula is , indicating the presence of two nitrobenzoate groups linked by a dithiobis bridge. This unique structure plays a crucial role in its biological activity.

DTNB acts primarily as a thiol-reactive agent. It is known to react with sulfhydryl groups in proteins, leading to the formation of mixed disulfides. This reaction can modify protein function and has implications in various biological processes, including enzyme activity modulation and signal transduction pathways.

Antioxidant Activity

Research indicates that DTNB exhibits antioxidant properties by scavenging free radicals. This activity is beneficial in protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

DTNB has been shown to inhibit certain enzymes, particularly those that rely on thiol groups for their activity. For instance, it has been utilized to study the inhibition of acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The inhibition of AChE by DTNB can lead to increased levels of acetylcholine, affecting synaptic transmission .

Antimicrobial Activity

Studies have demonstrated that DTNB possesses antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit growth has been explored for potential therapeutic applications .

Case Studies

- Inhibition of Acetylcholinesterase : A study highlighted the use of DTNB to investigate the kinetics of AChE inhibition. The results showed a significant reduction in enzyme activity at low micromolar concentrations, suggesting DTNB's potential as a biochemical tool in neuropharmacology .

- Antioxidant Effects : Another investigation assessed the protective effects of DTNB against oxidative damage in cellular models. The findings revealed that DTNB treatment reduced markers of oxidative stress, indicating its potential role as a protective agent in oxidative stress-related diseases .

Data Table: Biological Activities of Dimethyl 4,4'-dithiobis(3-nitrobenzoate)

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Antimicrobial | Inhibits growth of pathogens |

Biochemical Research

DTNB is widely used as a reagent in biochemical assays to measure thiol concentrations and investigate thiol-disulfide exchange reactions. Its ability to form a colored product upon reaction with thiols makes it a valuable tool for quantifying these biomolecules.

Therapeutic Potential

Given its biological activities, DTNB is being explored for therapeutic applications, particularly in neurodegenerative diseases where oxidative stress plays a critical role. Its enzyme inhibition properties also suggest potential uses in drug development targeting specific enzymatic pathways.

Q & A

Q. What are the established methodologies for synthesizing and characterizing Dimethyl 4,4'-dithiobis(3-nitrobenzoate)?

Synthesis typically involves nitrobenzene derivatives and thiol coupling agents under controlled conditions (e.g., inert atmosphere, catalytic bases). Characterization requires a combination of:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of methyl and nitro groups.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify S–S and C=O bonds.

- X-ray crystallography for resolving molecular geometry and crystallinity .

For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, alongside elemental analysis for sulfur and nitrogen content validation .

Q. Which analytical techniques are optimal for assessing the stability of this compound under varying storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC-MS to identify breakdown products.

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal stability .

- UV-Vis Spectroscopy to track absorbance changes over time, correlating with structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in heterogeneous catalytic systems?

- Factorial Design : Use a 2^k factorial approach to test variables like temperature, catalyst loading, and solvent polarity. Replicate trials to minimize noise .

- Surface Characterization : Employ X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to analyze catalyst surfaces pre/post-reaction .

- Kinetic Profiling : Conduct time-resolved experiments with in-situ FTIR or Raman spectroscopy to capture intermediate species .

Q. What strategies resolve contradictions in kinetic data for reactions involving this compound?

- Error-Source Analysis : Apply ANOVA to partition variability into experimental vs. systemic errors (e.g., impurities, instrument drift) .

- Multivariate Calibration : Use Partial Least Squares (PLS) regression to correlate reaction conditions (e.g., pH, solvent) with observed rate discrepancies .

- Cross-Validation : Compare datasets from independent labs or alternative methods (e.g., stopped-flow vs. batch reactor kinetics) .

Q. How can theoretical frameworks enhance mechanistic studies of its redox behavior?

- Density Functional Theory (DFT) : Model electron transfer pathways and transition states to predict reduction potentials. Validate with cyclic voltammetry .

- Marcus Theory : Corrogate experimental activation energies with theoretical charge-reorganization parameters .

- Solvent Effect Modeling : Use COSMO-RS simulations to quantify solvation energetics in polar vs. nonpolar media .

Q. What role does this compound play in membrane-based separation technologies?

- Membrane Functionalization : Incorporate it as a crosslinker to enhance mechanical stability in polymer membranes. Assess via Dynamic Mechanical Analysis (DMA) .

- Ion-Selectivity Studies : Test permeability using diffusion cells and ion-selective electrodes to evaluate its impact on charge-specific transport .

Q. How can AI-driven simulations optimize its use in fuel engineering applications?

Q. What methodologies validate its efficacy in heterogeneous catalysis for environmental remediation?

- Operando Spectroscopy : Combine XRD and FTIR during catalytic cycles to track active sites and byproduct formation .

- Lifecycle Assessment (LCA) : Quantify environmental impact via mass-balance studies comparing catalytic performance vs. energy input .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.